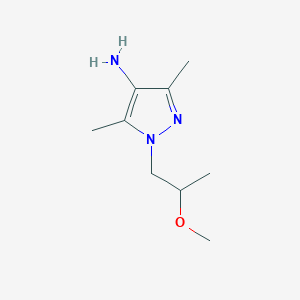
1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxypropyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with 2-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further improve the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine
- 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-carboxamide
- 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-ol
Uniqueness
1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(2-methoxypropyl)-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-6(13-4)5-12-8(3)9(10)7(2)11-12/h6H,5,10H2,1-4H3 |
InChI Key |
KFVGKRSJSOIDMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)OC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


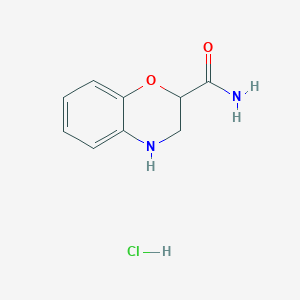
amine](/img/structure/B13305093.png)
![5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305103.png)


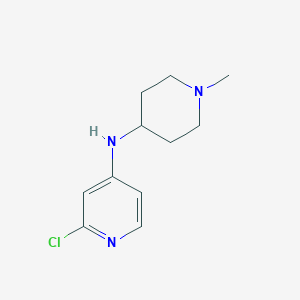
![7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13305126.png)
![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13305128.png)
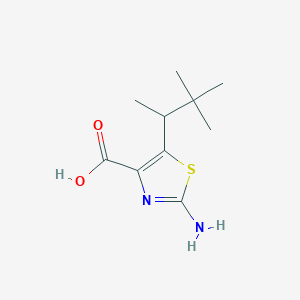

![8-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13305144.png)
![2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid](/img/structure/B13305146.png)
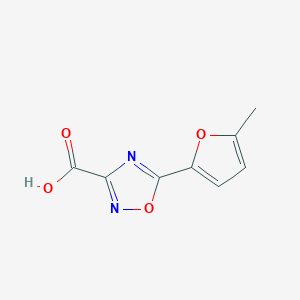
![3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13305163.png)
